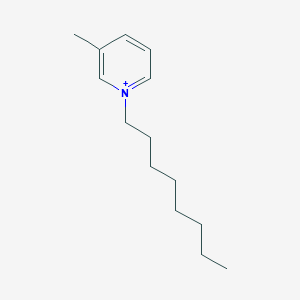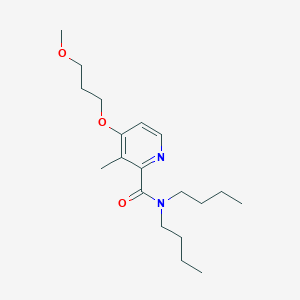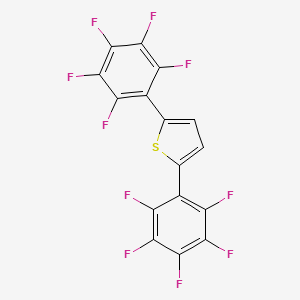
2,5-Bis(pentafluorophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(pentafluorophenyl)thiophene is a fluorinated thiophene derivative characterized by the presence of two pentafluorophenyl groups attached to the 2 and 5 positions of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(pentafluorophenyl)thiophene typically involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction is performed between 2,5-dibromothiophene and pentafluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki cross-coupling reaction. This would require optimization of reaction conditions, such as catalyst loading, temperature, and reaction time, to ensure cost-effectiveness and high yield. Additionally, purification methods like recrystallization or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(pentafluorophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl groups can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Cross-Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include substituted thiophenes with various functional groups.
Oxidation: Products include thiophene sulfoxides and sulfones.
Reduction: Products include dihydrothiophenes.
Scientific Research Applications
2,5-Bis(pentafluorophenyl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) due to its excellent electronic properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural and electronic properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(pentafluorophenyl)thiophene is primarily related to its electronic properties. The presence of pentafluorophenyl groups significantly alters the electron density distribution within the thiophene ring, enhancing its ability to participate in various chemical reactions. The compound can interact with molecular targets through π-π stacking interactions, hydrogen bonding, and halogen bonding, making it a versatile building block in molecular design .
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(trifluoromethyl)thiophene: Similar in structure but with trifluoromethyl groups instead of pentafluorophenyl groups.
2,5-Difluorothiophene: Contains fluorine atoms directly attached to the thiophene ring.
2,5-Bis(phenyl)thiophene: Similar structure but with phenyl groups instead of pentafluorophenyl groups.
Uniqueness
2,5-Bis(pentafluorophenyl)thiophene is unique due to the presence of pentafluorophenyl groups, which impart distinct electronic properties and reactivity compared to other fluorinated thiophenes. The electron-withdrawing nature of the pentafluorophenyl groups enhances the compound’s stability and reactivity, making it suitable for various advanced applications in materials science and pharmaceuticals .
Properties
CAS No. |
863913-52-4 |
|---|---|
Molecular Formula |
C16H2F10S |
Molecular Weight |
416.2 g/mol |
IUPAC Name |
2,5-bis(2,3,4,5,6-pentafluorophenyl)thiophene |
InChI |
InChI=1S/C16H2F10S/c17-7-5(8(18)12(22)15(25)11(7)21)3-1-2-4(27-3)6-9(19)13(23)16(26)14(24)10(6)20/h1-2H |
InChI Key |
HWRLYJOBFQCNPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


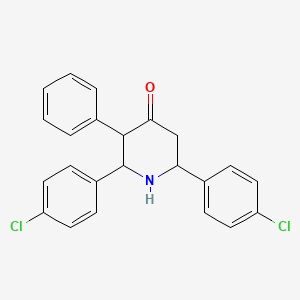
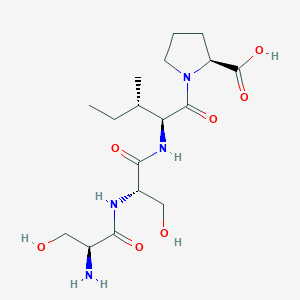
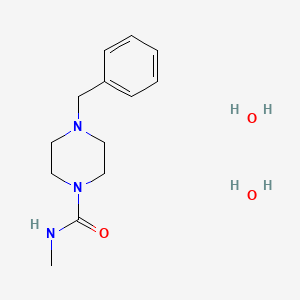
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
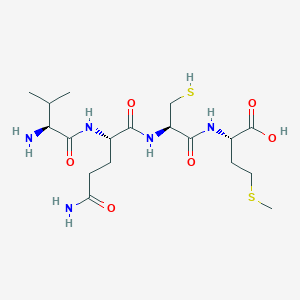
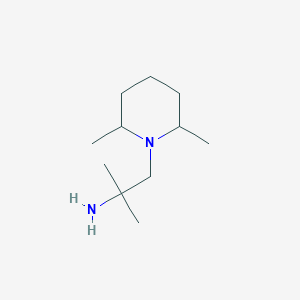
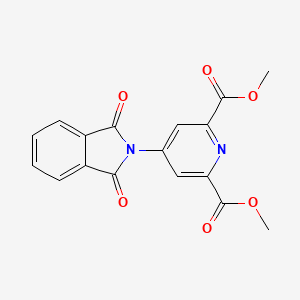
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
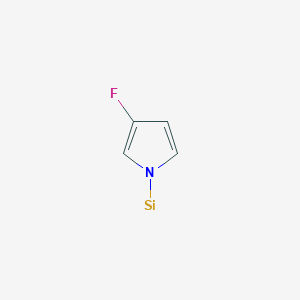
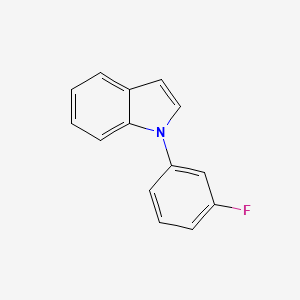
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
